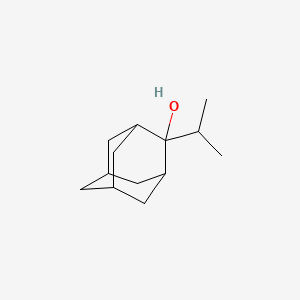

2-Isopropyladamantan-2-ol

Übersicht

Beschreibung

Synthesis Analysis

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

Molecular Structure Analysis

The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature.

Chemical Reactions Analysis

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Wissenschaftliche Forschungsanwendungen

Biofuel Production

Research on biofuels has identified 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 2-Isopropyladamantan-2-ol, as a leading candidate for replacing or supplementing current fossil fuels. Engineered enzymes in Escherichia coli have enabled anaerobic production of isobutanol with 100% theoretical yield, overcoming previous limitations of aerobic conditions and cofactor imbalances. This breakthrough suggests the potential of adamantine derivatives in biofuel applications (Bastian et al., 2011).

Hydrogen Bonding in Crystal Structures

The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature. This research underscores the unique interactions that adamantine derivatives can participate in, with implications for designing materials with specific properties (Allen et al., 1996).

Renewable Chemicals and Fuels

The fermentative production of isobutene, a chemical structurally related to this compound, demonstrates the potential of bio-based processes to replace petrochemical production. With advances in metabolic engineering, economically viable yields and productivities are within reach, highlighting the versatility of adamantine derivatives in renewable chemical production (van Leeuwen et al., 2012).

Antioxidant Properties

Isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), which shares a functional group with this compound, has been identified as having significant antioxidant properties. This discovery opens up new avenues for the application of adamantine derivatives in pharmaceuticals and nutraceuticals, where antioxidant activity is crucial (Rojano et al., 2008).

Material Science

In material science, isopropyl alcohol has been used as a solvent for the preparation of silicone–urea copolymers, demonstrating the importance of isopropyl groups (as found in this compound) in synthesizing high molecular weight copolymers with excellent tensile strengths. This research indicates the potential of adamantine derivatives in developing new materials with desirable mechanical properties (Yilgor et al., 2003).

Eigenschaften

IUPAC Name |

2-propan-2-yladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-8(2)13(14)11-4-9-3-10(6-11)7-12(13)5-9/h8-12,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAFZSLKABJJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621928 | |

| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38432-77-8 | |

| Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

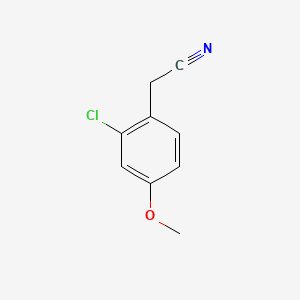

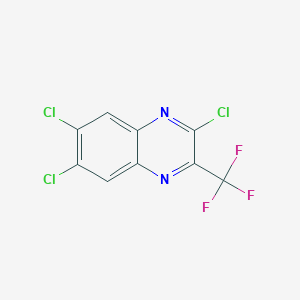

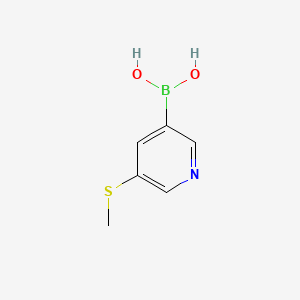

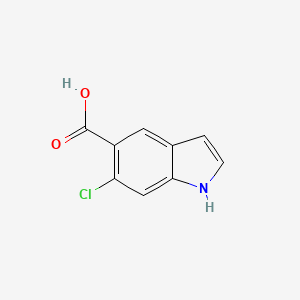

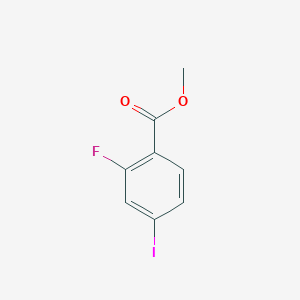

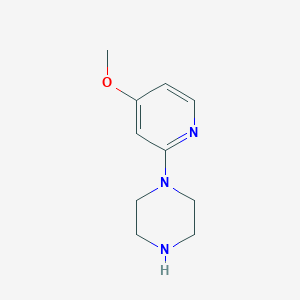

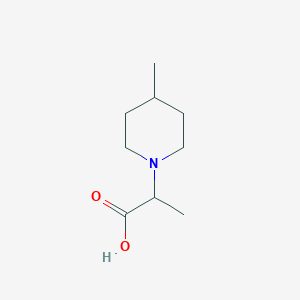

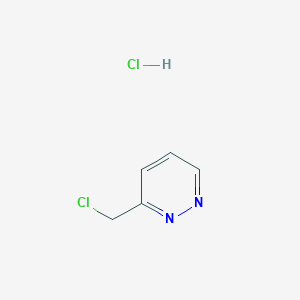

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.